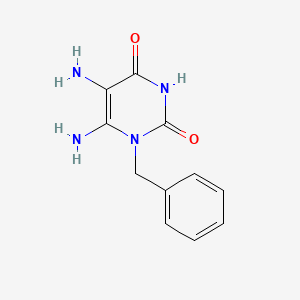

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

CAS No.: 172751-17-6

Cat. No.: VC5398025

Molecular Formula: C11H12N4O2

Molecular Weight: 232.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172751-17-6 |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.243 |

| IUPAC Name | 5,6-diamino-1-benzylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17) |

| Standard InChI Key | CADWRZPSQGRYRW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₂N₄O₂, with a molecular weight of 232.243 g/mol. Key structural elements include:

-

Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.

-

Benzyl group: Attached at position 1, providing steric bulk and potential for aromatic interactions.

-

Amino groups: At positions 5 and 6, enabling hydrogen bonding and electrophilic substitution reactions.

Table 1: Key Physical and Chemical Properties

Structural Analogues

The compound belongs to a class of pyrimidine-2,4-diones, which are structurally related to:

-

1-Benzylpyrimidine-2,4,6-trione (CID 268726): A tri-keto analog with an additional carbonyl group .

-

5,6-Diamino-1-phenylpyrimidine-2,4-dione: A non-benzylated variant used in dye synthesis .

Synthesis and Preparation

Reaction Pathways

The synthesis of 5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione involves multi-step processes, as exemplified by the preparation of related purine derivatives:

Table 2: Synthesis of Purine Derivatives Using Pyrimidine-2,4-Diones

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Formic acid, reflux, inert atmosphere | Intermediate pyrimidine dione | 90% |

| 2 | NaOH in ethanol/water, reflux | Purine-2,6-dione derivative | – |

This method, reported in Lafleur et al. (2009), highlights the compound’s utility as a precursor in heterocyclic synthesis .

Key Challenges and Innovations

-

Regioselectivity: Control of amino group positions during synthesis requires careful reaction conditions .

-

Green Chemistry: Recent methods prioritize water-based solvents and recyclable catalysts to minimize waste .

Applications and Research Findings

Pharmaceutical Intermediates

The compound is a building block in synthesizing:

-

Elagolix analogs: Pyrimidine-2,4-diones are intermediates in the production of GnRH antagonists, such as Elagolix (used for endometriosis) .

-

Antifolate agents: Structural analogs inhibit dihydrofolate reductase (DHFR), targeting parasitic and bacterial enzymes .

Table 3: Biological Activity of Related Pyrimidine Derivatives

| Target Enzyme | Activity (IC₅₀) | Selectivity Index | Source |

|---|---|---|---|

| Pneumocystis DHFR | 0.65 nM (compound 13) | 79 vs rat DHFR | |

| Mycobacterium DHFR | 0.47 nM (compound 22) | 1,300 vs rat DHFR |

Synthetic Versatility

The amino groups enable functionalization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume